1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

説明

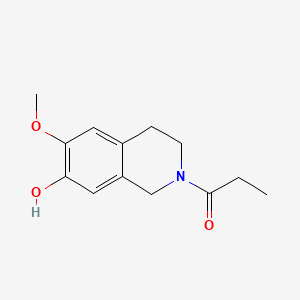

This compound belongs to the 3,4-dihydroisoquinoline class, characterized by a partially saturated isoquinoline core. Its structure includes a 7-hydroxy and 6-methoxy substitution on the aromatic ring and a propan-1-one group at the 2-position. These substituents influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and metabolic stability.

特性

IUPAC Name |

1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDYMEDICHGLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

PTIQ の合成には、イソキノリンコアの形成から始まる複数のステップが含まれます。主なステップには、次のものがあります。

イソキノリンコアの形成: これは、適切な前駆体を酸性条件下で環化させることで行われます。

ヒドロキシル化とメトキシル化: イソキノリン環上の特定の位置にヒドロキシル基とメトキシ基を導入します。

プロピオニル化: イソキノリン環の窒素原子にプロピオニル基を付加します。

工業生産方法

PTIQ の工業生産には、収率と純度を最大限に高めるための合成経路の最適化が求められます。 これには、ハイスループット合成技術や、再結晶やクロマトグラフィーなどの精製方法の使用が含まれます .

化学反応の分析

反応の種類

PTIQ は、次のようないくつかの種類の化学反応を起こします。

酸化: PTIQ は酸化されてキノン誘導体を形成することがあります。

還元: PTIQ の還元により、テトラヒドロイソキノリン誘導体が生成されます。

置換: ヒドロキシル基とメトキシ基の位置で置換反応が起こります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応には、しばしばパラジウム炭素などの触媒や、ジクロロメタンなどの特定の溶媒が必要です。

主要な生成物

これらの反応で生成される主な生成物には、キノン誘導体やテトラヒドロイソキノリン誘導体などの、PTIQ のさまざまな誘導体が含まれます .

科学的研究の応用

Structural Characteristics

- Molecular Formula : C₁₈H₁₉N₁O₄

- Molecular Weight : Approximately 299.34 g/mol

- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH₃), Propanone (C=O)

Neuropharmacological Activity

Research indicates that this compound exhibits significant interactions with dopamine receptors, particularly showing dual agonist activity at dopamine D1 receptors and antagonist activity at D2 receptors. These properties suggest potential therapeutic applications in treating neurodegenerative disorders such as:

- Parkinson's Disease : The compound may alleviate symptoms associated with cognitive impairment and motor dysfunction by modulating dopamine receptor activity .

- Schizophrenia : Its dual receptor activity could also be beneficial in managing symptoms of schizophrenia, particularly cognitive deficits .

Anticancer Properties

Studies have explored the anticancer potential of isoquinoline derivatives, including 1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. Preliminary findings suggest that compounds within this class can inhibit the proliferation of cancer cell lines, indicating a potential role in cancer therapy .

Other Therapeutic Uses

The compound is also being investigated for its effects on:

- Alzheimer's Disease : Potentially aiding cognitive function through modulation of neurotransmitter systems.

- Attention Deficit Hyperactivity Disorder (ADHD) : As a positive allosteric modulator of dopamine receptors, it may provide therapeutic benefits .

Study 1: Dopamine Receptor Modulation

A study published in Google Patents highlighted the efficacy of similar compounds as allosteric modulators of dopamine receptors, suggesting their application in treating conditions like Parkinson's disease and schizophrenia . The study emphasized the need for further research to fully elucidate the mechanisms by which these compounds exert their effects.

Study 2: Anticancer Activity

Research published in PubChem indicated that isoquinoline derivatives demonstrated significant antiproliferative activity against specific cancer cell lines (e.g., HCT-116 and MCF-7). The tested derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one | Structure | Contains triazolo-pyridazine moiety |

| 7-Hydroxyisoquinoline | Structure | Lacks propanone linker but retains hydroxyl group |

| 6-Methoxyisoquinoline | Structure | Features methoxy group but no additional functionalization |

The uniqueness of this compound lies in its structural modifications that enhance its biological activity compared to other isoquinoline derivatives.

作用機序

類似化合物の比較

PTIQ は、次のような他の神経保護化合物と比較することができます。

7-ヒドロキシ-6-メトキシ-2-エチル-1,2,3,4-テトラヒドロイソキノリン (AETIQ): AETIQ は、PTIQ と構造的に類似していますが、プロピオニル基の代わりにエチル基を持っています。

KMS04014: この化合物は、NAD(P)Hキノンオキシドレダクターゼの発現を誘導し、パーキンソン病モデルにおいて神経保護効果を示します.

PTIQ は、マトリックスメタロプロテイナーゼ-3 の特異的な阻害と、迅速な脳への浸透という点でユニークであり、さらなる研究と潜在的な治療応用のための有望な候補となっています.

類似化合物との比較

Substituent Effects on Bioactivity

- Hydroxy vs.

- Aromatic vs. Aliphatic Propanone Modifications: The absence of bulky groups (e.g., isobutylphenyl in or diphenyl in ) on the target’s propanone moiety suggests lower steric hindrance, possibly favoring enzymatic interactions .

Research Findings and Analytical Data

Spectroscopic Characterization

- 1H-NMR : Analogous compounds (e.g., ) show aromatic protons in the δ 6.5–8.0 ppm range, with hydroxyl groups appearing as sharp singlets near δ 10.4 ppm. The target compound’s 7-hydroxy group would likely resonate similarly .

- Mass Spectrometry : The molecular ion peak for the target compound (expected m/z ~275) aligns with analogs like those in (m/z 390 for a glycosylated derivative) .

生物活性

1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, also known by its CAS number 1032822-42-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological effects, particularly focusing on its cytotoxicity and inhibitory activities against specific enzymes.

The molecular formula of the compound is , with a molecular weight of 235.28 g/mol. The compound features a hydroxy group, a methoxy group, and a dihydroisoquinoline structure which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the modification of isoquinoline derivatives. Various methods have been explored to optimize yield and purity, including both chemical synthesis and extraction from natural sources.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited variable IC50 values depending on the cell line tested:

| Cell Line | IC50 (µM) |

|---|---|

| KB (Human Cancer) | 4.5 |

| Hep-G2 (Liver Cancer) | 3.0 |

These results suggest that the compound has significant cytotoxic potential against certain cancer types, warranting further investigation into its mechanisms of action .

Enzyme Inhibition

The compound has also been investigated for its inhibitory activity against specific enzymes. It has shown promise as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain. The presence of hydroxyl and methoxy groups in its structure is believed to enhance its binding affinity to the enzyme's active site.

Case Studies

A notable study highlighted the structure-activity relationship (SAR) of various derivatives related to this compound. The research indicated that modifications at the C-7 and C-8 positions significantly influenced inhibitory potency:

| Compound Modification | IC50 (µM) |

|---|---|

| Unmodified Luteolin | 0.073 |

| C-7 Hydroxyl Replacement | 0.98 |

| C-8 Aminomethylene | 1.4 |

These findings suggest that specific structural features are critical for maintaining high levels of enzyme inhibition .

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent, particularly in oncology and antiviral applications. The compound's ability to inhibit key enzymes involved in viral replication and cancer cell proliferation highlights its significance in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。